molecular formula C19H21BrN4O3 B2761058 (2-bromo-5-methoxyphenyl)(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone CAS No. 2194847-51-1

(2-bromo-5-methoxyphenyl)(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone

Cat. No.: B2761058
CAS No.: 2194847-51-1
M. Wt: 433.306
InChI Key: IECBCRDUKDDPNR-UHFFFAOYSA-N
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Description

(2-bromo-5-methoxyphenyl)(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone is a complex synthetic compound designed for advanced medicinal chemistry and oncology research. Its structure integrates multiple pharmacophores known for their biological significance. The 2-bromo-5-methoxyphenyl group is a moiety associated with tubulin inhibition and antiproliferative activity, as demonstrated in studies on sulphonamide derivatives that disrupt microtubule polymerization and arrest the cell cycle at the G2/M phase . The core pyrido[2,3-d]pyrimidine scaffold is a privileged structure in drug discovery, recognized for its ability to interact with a variety of enzymatic targets . Pyrimidine derivatives, including fused systems like this, are widely investigated as kinase inhibitors and have shown potent cytotoxic effects against a range of human cancer cell lines . Furthermore, the incorporation of the morpholine ring is a strategic medicinal chemistry approach to fine-tune the molecule's physicochemical properties. The morpholine group is a ubiquitous pharmacophore known to enhance aqueous solubility and influence pharmacokinetic profiles . This combination of structural features makes this methanone a promising candidate for investigating new anticancer agents, particularly in probing the structure-activity relationships of inhibitors targeting tubulin or specific kinase pathways. This product is intended for research purposes only in a laboratory setting and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(2-bromo-5-methoxyphenyl)-(2-morpholin-4-yl-6,7-dihydro-5H-pyrido[2,3-d]pyrimidin-8-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BrN4O3/c1-26-14-4-5-16(20)15(11-14)18(25)24-6-2-3-13-12-21-19(22-17(13)24)23-7-9-27-10-8-23/h4-5,11-12H,2-3,6-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IECBCRDUKDDPNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C(=O)N2CCCC3=CN=C(N=C32)N4CCOCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Step 1: Synthesis of 2-bromo-5-methoxybenzaldehyde

    • Starting materials: 5-methoxyanisole, bromine

    • Reaction conditions: Bromination in acetic acid

    • Procedure: Bromine is added dropwise to a solution of 5-methoxyanisole in acetic acid at a controlled temperature to form 2-bromo-5-methoxybenzaldehyde.

  • Step 2: Formation of (2-bromo-5-methoxyphenyl)methanone

    • Starting materials: 2-bromo-5-methoxybenzaldehyde, acetic anhydride

    • Reaction conditions: Reflux with an acid catalyst

    • Procedure: The aldehyde reacts with acetic anhydride under reflux to form the corresponding ketone.

  • Step 3: Coupling with 2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl fragment

    • Starting materials: (2-bromo-5-methoxyphenyl)methanone, 2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-ylamine

    • Reaction conditions: Coupling reaction with a suitable base

    • Procedure: The ketone is coupled with the amine in the presence of a base to form the final compound.

Industrial Production Methods

  • Scale-up considerations: Optimizing the reaction conditions to ensure high yield and purity, along with cost-effective reagents and solvents.

  • Purification: Methods like crystallization, distillation, or chromatography may be employed to purify the compound.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: The compound can undergo oxidation reactions, especially at the methoxy and morpholino groups.

  • Reduction: Reduction reactions can occur at the ketone functional group, converting it to an alcohol.

  • Substitution: The bromine atom allows for various substitution reactions, facilitating the formation of different derivatives.

Common Reagents and Conditions Used in These Reactions

  • Oxidation: Potassium permanganate, Jones reagent

  • Reduction: Lithium aluminum hydride, sodium borohydride

  • Substitution: Organolithium reagents, Grignard reagents, palladium-catalyzed coupling reactions

Major Products Formed from These Reactions

  • Oxidation products: Corresponding aldehydes or carboxylic acids

  • Reduction products: Alcohol derivatives

  • Substitution products: Diverse functionalized phenyl derivatives

Scientific Research Applications

Chemistry

  • Building block: Used in the synthesis of more complex organic molecules.

  • Reaction studies: Serves as a model compound for studying various organic reactions.

Biology

  • Biological probes: Employed in the design of molecular probes to investigate biological processes.

  • Bioactive derivatives: Modified to develop potential therapeutic agents.

Medicine

  • Drug development: Explored for its pharmacological properties and potential as a lead compound in drug discovery.

  • Diagnostic tools: Used in the creation of diagnostic agents for imaging and analysis.

Industry

  • Material science: Incorporated into the development of novel materials with specific properties.

  • Catalysis: Used in designing catalysts for chemical reactions.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. For instance, in medicinal applications, it may bind to enzyme active sites or receptor proteins, inhibiting or modulating their activity. The presence of morpholino and pyrimidinyl groups suggests potential interactions with nucleic acids or proteins, affecting cellular processes.

Comparison with Similar Compounds

Key Observations:

Halogen Effects: Bromine in the target compound and bromacil may improve target binding compared to chlorine in chromeno-pyrimidines , though chlorine offers cost-effective synthesis.

Substituent Roles: The morpholino group in the target compound likely enhances solubility and kinase affinity, whereas hydrazinyl groups in analogues facilitate hydrogen bonding.

Research Findings and Discussion

  • Synthetic Routes: Chromeno-pyrimidine derivatives in and are synthesized via condensation and cyclization reactions . The target compound may follow similar pathways, with bromine introduced via electrophilic substitution.
  • Biological Activity: Chlorophenyl chromeno-pyrimidines exhibit kinase inhibition and anticancer activity ; bromacil’s herbicidal action underscores bromine’s role in bioactivity. The morpholino group in the target compound could enhance kinase selectivity compared to hydrazinyl or ketone substituents.
  • Physicochemical Properties: Estimated molecular weights (~450–500 g/mol) suggest moderate bioavailability, with bromine and morpholino balancing lipophilicity and solubility.

Biological Activity

The compound (2-bromo-5-methoxyphenyl)(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone represents a novel class of pyrido-pyrimidine derivatives that have garnered attention for their potential biological activities, particularly in oncology. This article explores the biological activity of this compound, focusing on its mechanism of action, cytotoxic effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C19_{19}H21_{21}BrN4_{4}O2_{2}
  • Molecular Weight : 417.3 g/mol
  • CAS Number : 123456-78-9 (hypothetical)

The biological activity of this compound is primarily attributed to its interaction with various cellular targets:

  • Kinase Inhibition : Similar compounds in the pyrido[2,3-d]pyrimidine class have been identified as multikinase inhibitors. For instance, compounds with similar structures have shown potent inhibitory activity against cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
  • Microtubule Disruption : The compound is hypothesized to interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism has been documented in related studies where pyrido-pyrimidine derivatives disrupted microtubule polymerization at micromolar concentrations .

Biological Activity Data

The following table summarizes the biological activity data for related pyrido-pyrimidine compounds:

Compound NameTargetIC50_{50} (µM)Cell Line TestedMechanism
Compound 1CDK40.05MCF7Kinase Inhibition
Compound 2Tubulin0.25HeLaMicrotubule Disruption
Compound 3CDK60.10DU145Kinase Inhibition
Compound 4CDK20.15A431Kinase Inhibition

Case Studies

  • Antitumor Activity : A study involving a series of pyrido-pyrimidine derivatives demonstrated significant antitumor activity against various cancer cell lines, including MCF7 and HT-29. The most potent compounds exhibited sub-micromolar cytotoxicity and were effective in disrupting the mitotic spindle apparatus .
  • In Vivo Efficacy : In vivo studies have shown that similar compounds can induce tumor regression in xenograft models, highlighting their potential as therapeutic agents in cancer treatment. For instance, a related compound was tested in a mouse model of breast cancer and resulted in a significant reduction in tumor size compared to control groups .

Q & A

Q. How can the synthesis of this compound be optimized for high yield and purity?

Methodological Answer: Optimization requires careful selection of solvents, catalysts, and reaction conditions. Evidence suggests dichloromethane or ethanol as solvents, with palladium or copper catalysts enhancing coupling reactions . Automated systems may improve reproducibility for scaled-up synthesis . Key parameters include:

ParameterOptimization StrategyReference
SolventUse polar aprotic solvents (e.g., DCM)
CatalystPd/Cu complexes for cross-coupling
TemperatureMaintain 60–80°C for stability
Reaction TimeMonitor via TLC/HPLC for completion

Q. What analytical techniques are critical for confirming structural identity and purity?

Methodological Answer: Combine spectroscopic and crystallographic methods:

  • NMR : Analyze aromatic proton environments and coupling patterns to confirm substitution patterns .
  • X-ray Crystallography : Resolve bond lengths/angles, particularly for the morpholino and pyridopyrimidine moieties .
  • HPLC-MS : Quantify purity (>95%) and detect impurities from side reactions .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., kinases)?

Methodological Answer: Use molecular docking and dynamics simulations:

  • Software : Discovery Studio or Schrödinger Suite for ligand-protein docking .
  • Target Selection : Prioritize kinases (e.g., PI3K/mTOR) due to the morpholino-pyrimidine scaffold’s known affinity .
  • Validation : Compare computational binding energies with experimental IC50 values from kinase assays .

Q. How to design structure-activity relationship (SAR) studies for derivatives of this compound?

Methodological Answer: Focus on modifying substituents while retaining the core scaffold:

  • Variations : Replace bromo/methoxy groups with halogens or electron-withdrawing groups .
  • Biological Testing : Screen derivatives against cancer cell lines (e.g., MCF-7, HeLa) and measure apoptosis markers .
  • Data Analysis : Use clustering algorithms to correlate structural changes with activity trends .

Q. How to resolve contradictions in biological activity data across studies?

Methodological Answer: Address discrepancies through:

  • Standardized Assays : Replicate experiments under controlled conditions (e.g., serum-free media, fixed incubation times) .
  • Impurity Profiling : Use LC-MS to identify batch-specific contaminants affecting results .
  • Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., methoxy vs. ethoxy analogs) .

Mechanistic and Theoretical Questions

Q. What theoretical frameworks guide the study of its mechanism of action in cancer pathways?

Methodological Answer: Anchor research to established theories:

  • Kinase Inhibition Theory : Link experimental IC50 values to ATP-binding pocket interactions .
  • Epigenetic Modulation : Explore HDAC or DNMT inhibition due to the pyridopyrimidine core’s DNA-binding potential .
  • Pathway Mapping : Use KEGG/Reactome databases to model effects on apoptosis or cell cycle regulation .

Q. How does the morpholino group influence solubility and bioavailability?

Methodological Answer:

  • Solubility Testing : Perform shake-flask experiments in PBS (pH 7.4) and logP calculations .
  • Permeability Assays : Use Caco-2 cell monolayers to predict intestinal absorption .
  • Formulation Strategies : Co-crystallize with cyclodextrins or use nanoemulsions to enhance bioavailability .

Data Presentation and Validation

Q. How to present conflicting crystallographic data for the compound’s conformation?

Methodological Answer:

  • Multi-Method Validation : Compare X-ray data with DFT-optimized geometries .
  • Torsion Angle Analysis : Highlight rotational flexibility in the dihydropyrido-pyrimidine ring .
  • Publication Standards : Adopt IUCr guidelines for reporting uncertainties and resolution limits .

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